molecular formula C25H23BrN2OS B2525197 2-(benzylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 403836-57-7

2-(benzylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2525197
CAS No.: 403836-57-7
M. Wt: 479.44
InChI Key: FXVJIHMXROMDLX-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 4-bromophenyl group at position 3, a p-tolyl group at position 5, and a benzylthio-acetyl moiety at position 1. The compound’s structure combines electron-withdrawing (4-bromophenyl) and electron-donating (p-tolyl) groups, which may influence its electronic properties and biological interactions. Its synthesis likely follows chalcone cyclization with hydrazine derivatives, a common route for pyrazoline derivatives .

Properties

IUPAC Name

2-benzylsulfanyl-1-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2OS/c1-18-7-9-21(10-8-18)24-15-23(20-11-13-22(26)14-12-20)27-28(24)25(29)17-30-16-19-5-3-2-4-6-19/h2-14,24H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVJIHMXROMDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSCC3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions:

  • Step 1: Synthesis of the core dihydropyrazole framework through the reaction of hydrazine derivatives with α,β-unsaturated ketones under acidic or basic conditions.

  • Step 2: Introduction of the bromophenyl group via electrophilic aromatic substitution.

  • Step 3: Formation of the benzylthio group using thiol-ene reactions or thioetherification, typically involving a thiolate anion and a benzyl halide under basic conditions.

Industrial Production Methods

In industrial settings, the production may involve:

  • Optimization of reaction conditions for scale-up, ensuring high yields and purity.

  • Use of continuous flow reactors for better control over reaction parameters.

  • Implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions at the sulfur or aromatic rings, producing sulfoxides or sulfonic acids.

  • Reduction: Hydrogenation of the double bonds or reduction of the aromatic ring can lead to a variety of reduced products.

Common Reagents and Conditions

  • Oxidation: Typical oxidants include hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

  • Substitution: Halogenation with bromine or nitration with nitric acid in the presence of sulfuric acid.

Major Products Formed

  • Oxidation: Sulfoxides or sulfonic acids.

  • Reduction: Reduced aromatic or aliphatic derivatives.

  • Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-(benzylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the reaction of appropriate thiol and ketone precursors under controlled conditions. The process often utilizes solvents such as ethanol and bases like triethylamine to facilitate the reaction. The compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : Compounds similar to this pyrazole have shown inhibitory effects on lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3) cell lines, with some derivatives achieving IC50 values below 10 µM .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties . Studies have demonstrated that certain pyrazole derivatives possess activity against both gram-positive and gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein function, making them potential candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This is particularly relevant in conditions such as arthritis, where inflammation plays a critical role in disease progression.

Photovoltaic Materials

In material science, compounds like this compound are being explored for their potential use in organic photovoltaic devices . Their ability to absorb light and convert it into electrical energy makes them suitable candidates for solar cell applications.

Polymer Chemistry

The incorporation of pyrazole derivatives into polymer matrices has been studied to enhance the thermal and mechanical properties of materials. Such modifications can lead to the development of advanced materials with tailored properties for specific applications in coatings or composites.

Case Study 1: Anticancer Activity Evaluation

In a study published in 2020, a series of pyrazole derivatives were synthesized and tested for their anticancer activity against various cell lines. The results indicated that modifications on the phenyl rings significantly affected cytotoxicity, with some compounds exhibiting IC50 values lower than 10 µM against breast cancer cells .

Case Study 2: Antimicrobial Screening

A comprehensive screening of pyrazole derivatives against a panel of microorganisms revealed that certain compounds displayed potent antibacterial activity. The structure-activity relationship analysis indicated that substituents on the benzene ring could enhance activity against specific bacterial strains .

Mechanism of Action

The exact mechanism of action depends on the specific application:

  • Pharmacological Effects: Interaction with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.

  • Catalytic Activity: Coordination with metal centers to facilitate chemical transformations.

  • Material Properties: Influence on electronic or optical properties through its molecular structure and interactions.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Substituent Effects on Dihedral Angles

The dihedral angles between the pyrazole ring and aromatic substituents significantly impact molecular planarity and intermolecular interactions. For example:

  • Compound 2 (5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde): Dihedral angle = 5.3° .
  • Compound 4 (1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one): Dihedral angles = 10.53° and 9.78° for two molecules in the asymmetric unit .
Halogen and Heterocyclic Modifications
  • Compound 3d (1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone): Features a hydroxyphenyl group, enhancing BRAF kinase inhibitory activity via hydrogen bonding .
  • Compound 7 (pyrazolyl-thiazole derivative): Incorporates a thiazole ring, promoting σ-hole interactions and stabilizing crystal packing .
  • Target Compound : The benzylthio group offers sulfur-based hydrogen bonding and π-stacking capabilities, distinct from oxygen or nitrogen heterocycles.
Analytical Data
  • Melting Points: Compound 2: 99–101°C . Compound 3: 110–112°C . Compound 3d: Not reported, but docking studies highlight bioactivity .
  • Elemental Analysis :
    • Compound 2: C% 55.32 (Calc: 55.35), H% 3.50 (Calc: 3.48) .
    • Compound 3: C% 64.42 (Calc: 64.46), H% 4.49 (Calc: 4.45) .
Anticancer Potential
  • Thiazole-Pyrazoline Hybrid () : IC₅₀ values < 10 μM against MCF-7, A549, and HepG-2 cell lines due to phenacyl-thiazole synergy .
  • BRAF Inhibitors () : Compounds 3d and 3m inhibit BRAF V600E with IC₅₀ < 100 nM, attributed to hydroxyphenyl interactions .
  • Target Compound : The benzylthio group may enhance membrane permeability or target thiol-containing enzymes, though experimental data is needed.
Antimicrobial and Anti-Inflammatory Activity
  • Celecoxib Analogs : Pyrazole derivatives with sulfonamide groups show COX-2 selectivity .
  • Thiazole Derivatives : Exhibit antifungal activity via thiazole-mediated disruption of cell membranes .

Theoretical and Computational Insights

  • HOMO-LUMO Analysis :
    • Compound 3 (): Narrow HOMO-LUMO gap (ΔE = ~4 eV), indicating high reactivity .
    • Target Compound: The benzylthio group may lower ΔE further, enhancing electrophilicity.
  • Docking Studies :
    • Compound 3d binds BRAF V600E via hydrogen bonds with Cys532 and π-stacking with Phe583 .
    • Target Compound: The benzylthio moiety could interact with cysteine residues in target proteins.

Biological Activity

The compound 2-(benzylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be described as follows:

  • Benzylthio Group : Contributes to the compound's reactivity and potential interactions with biological targets.
  • 4-Bromophenyl Moiety : Enhances lipophilicity and may influence binding affinity to receptors.
  • p-Tolyl Group : Increases steric hindrance which may affect the compound's biological interactions.

Biological Activity Overview

Research indicates that compounds containing pyrazole and thiol functionalities exhibit a range of biological activities, including:

  • Antitumor Activity : Some derivatives have shown promising results in inhibiting tumor growth by interfering with cellular processes.
  • Antimicrobial Properties : The presence of the benzylthio group may enhance the antimicrobial efficacy against various pathogens.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory responses.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with various receptors, altering signal transduction pathways that lead to therapeutic effects.
  • Oxidative Stress Induction : Some studies suggest that compounds with similar scaffolds can induce oxidative stress in target cells, leading to apoptosis.

Antitumor Activity

A study conducted by researchers synthesized a series of pyrazole derivatives and evaluated their antitumor activity. The results indicated that modifications to the phenyl moiety could significantly enhance antitumor properties through the inhibition of tubulin polymerization, a critical process in cell division .

Antimicrobial Activity

In another investigation, compounds structurally related to this compound were tested against various bacterial strains. The results demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntitumorInhibition of tumor growth via tubulin disruption
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryModulation of inflammatory cytokines

Q & A

Q. What are the established synthetic routes for preparing this compound, and what critical reaction conditions are required?

The synthesis typically involves multi-step organic reactions:

  • Pyrazoline ring formation : Condensation of hydrazine derivatives with α,β-unsaturated ketones under reflux conditions in ethanol or acetic acid .
  • Substituent introduction : Bromination using N-bromosuccinimide (NBS) for the 4-bromophenyl group and Friedel-Crafts acylation for the benzylthio moiety .
  • Key conditions : Temperature control (70–100°C), anhydrous solvents (e.g., THF), and catalysts like Lewis acids (AlCl₃) for electrophilic substitutions .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

Structural confirmation relies on:

  • Single-crystal X-ray diffraction (XRD) : Provides bond lengths, angles, and dihedral angles between aromatic rings (e.g., pyrazoline ring vs. bromophenyl: ~75° dihedral angle) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identifies proton environments (e.g., pyrazoline CH₂ at δ 3.2–4.1 ppm) and carbonyl signals (δ 190–210 ppm) .
  • HPLC-MS : Monitors reaction purity and confirms molecular ion peaks .

Q. What biological activities are reported for structurally similar pyrazoline derivatives?

Analogous compounds exhibit:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli via disruption of cell membrane integrity .
  • Anticancer potential : IC₅₀ of 10–50 µM in MCF-7 cells through apoptosis induction and ROS generation .
  • Anti-inflammatory effects : COX-2 inhibition (50–70% at 100 µM) via competitive binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the target compound?

Methodological optimizations include:

  • Catalyst screening : Pd/C or FeCl₃ for Suzuki-Miyaura cross-coupling to attach the p-tolyl group (yield improvement from 45% to 72%) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining >90% purity .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?

Discrepancies arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell passage numbers .
  • Structural analogs : Subtle substituent changes (e.g., electron-withdrawing vs. donating groups) alter bioavailability. Comparative QSAR studies can identify critical pharmacophores .
  • Dose-dependent effects : Use gradient concentrations (1–100 µM) and validate with orthogonal assays (e.g., flow cytometry for apoptosis) .

Q. What computational methods are suitable for predicting binding modes and structure-activity relationships (SAR)?

Advanced approaches include:

  • Molecular docking : Dock the compound into COX-2 (PDB: 5KIR) to identify hydrogen bonds with Tyr385 and hydrophobic interactions with Val523 .
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gap) with antioxidant activity .
  • MD simulations : Simulate 100-ns trajectories to assess stability of ligand-receptor complexes in lipid bilayers .

Q. How can crystallographic data resolve ambiguities in stereochemistry or tautomeric forms?

  • XRD parameters : High-resolution data (R factor < 0.05) confirm the pyrazoline ring adopts a puckered conformation, with the 4-bromophenyl group in an equatorial position .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds stabilize the crystal lattice) .
  • Polymorph screening : Differential scanning calorimetry (DSC) identifies stable crystalline forms for formulation studies .

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